molecular formula C14H20BClO3 B6303907 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121513-15-1

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester

Cat. No.: B6303907
CAS No.: 2121513-15-1
M. Wt: 282.57 g/mol
InChI Key: YQVUMUUPPMXSFC-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxy-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2-methoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is extensively used in:

Mechanism of Action

In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst. The palladium complex facilitates the transfer of the aryl group from the boronic ester to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester
  • 3-Chlorophenylboronic Acid Pinacol Ester

Uniqueness: 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations .

Properties

IUPAC Name

2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVUMUUPPMXSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136790
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-15-1
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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